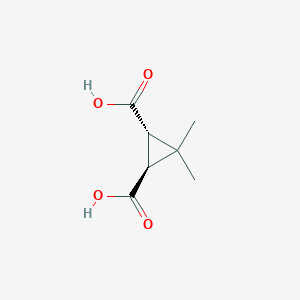
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium is a complex organic compound characterized by the presence of multiple ethoxy groups and an iodoacetoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium typically involves multiple steps. One common method includes the reaction of iodoacetic acid with ethylene glycol to form iodoacetoxyethanol. This intermediate is then reacted with additional ethylene glycol units to form the desired compound. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of cellular processes and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The iodoacetoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethoxy groups may facilitate the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Similar in structure but lacks the trimethylethan-1-aminium group.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: Contains ethoxy groups but does not have the iodoacetoxy moiety.
Imidazole Derivatives: Share some functional groups but differ significantly in overall structure.
Uniqueness
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of iodoacetoxy and multiple ethoxy groups, which confer specific chemical reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular modifications and interactions.
Propriétés
Formule moléculaire |
C11H23INO4+ |
|---|---|
Poids moléculaire |
360.21 g/mol |
Nom IUPAC |
2-[2-[2-(2-iodoacetyl)oxyethoxy]ethoxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C11H23INO4/c1-13(2,3)4-5-15-6-7-16-8-9-17-11(14)10-12/h4-10H2,1-3H3/q+1 |
Clé InChI |
XDKACVOJCYGCOG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOCCOCCOC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)


![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)

